molecular formula C21H27N3O2 B11339759 2-(3,5-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

2-(3,5-Dimethylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone

Cat. No.: B11339759
M. Wt: 353.5 g/mol
InChI Key: RYHRDIRHUJGOMN-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with a piperazine derivative and a pyridine-containing compound under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinone derivatives, while reduction of the piperazine ring can produce secondary amines .

Scientific Research Applications

2-(3,5-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. The pyridine moiety can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H27N3O2/c1-17-13-18(2)15-20(14-17)26-16-21(25)24-11-9-23(10-12-24)8-6-19-5-3-4-7-22-19/h3-5,7,13-15H,6,8-12,16H2,1-2H3

InChI Key

RYHRDIRHUJGOMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)CCC3=CC=CC=N3)C

Origin of Product

United States

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